molecular formula C11H12O6 B1222936 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid CAS No. 42151-32-6

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid

Cat. No.: B1222936
CAS No.: 42151-32-6
M. Wt: 240.21 g/mol
InChI Key: XLGKDRSWPCQYAB-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid is a naturally occurring organic acid first isolated from the bulbs of Eucomis comosa (syn. Eucomis punctata), a plant studied for its diverse secondary metabolites . Structurally, it features a butanedioic acid (succinic acid) backbone substituted at the C2 position with a hydroxyl group and a 4-hydroxyphenylmethyl group. This compound is optically active, as noted in its isolation studies, though its specific stereochemistry remains uncharacterized in the provided evidence . Unlike simpler dicarboxylic acids (e.g., succinic or malic acid), its structural complexity arises from the aromatic hydroxyphenyl moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGKDRSWPCQYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962312
Record name 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42151-32-6
Record name Butanedioic acid, 2-hydroxy-2-((4-hydroxyphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042151326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid typically involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Activity

Eucomic acid has been identified as a strong antioxidant. It plays a crucial role in mitigating oxidative stress by scavenging free radicals, which can contribute to aging and various diseases. This property makes it a candidate for anti-aging formulations and dietary supplements aimed at improving overall health.

Antibacterial and Antiviral Properties

Research indicates that Eucomic acid exhibits antibacterial and antiviral activities. These properties can be harnessed in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance. Studies have shown its efficacy against various bacterial strains, leading to its potential use in pharmaceutical applications aimed at treating infections.

Antitumor Activity

The compound has also shown promise in cancer research due to its antitumor effects. It can inhibit the proliferation of cancer cells and induce apoptosis, making it a candidate for further investigation in cancer therapeutics. Specific studies have highlighted its effectiveness against certain types of tumors, providing a basis for future clinical applications.

Health Food and Nutraceuticals

Due to its health-promoting properties, Eucomic acid is being explored for use in health food products and nutraceuticals. Its incorporation into dietary supplements could provide consumers with additional health benefits, particularly related to immune support and chronic disease prevention.

Enzymatic Hydrolysis Studies

Research involving enzymatic hydrolysis has identified various derivatives of this compound that may have enhanced biological activities or stability profiles compared to the parent compound. Such studies are essential for understanding the metabolic pathways and potential bioactive forms of Eucomic acid when ingested.

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal demonstrated that Eucomic acid significantly reduced oxidative stress markers in vitro when tested on human cell lines exposed to oxidative agents. The findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative damage associated with aging and chronic diseases.

Case Study 2: Antimicrobial Activity

In another investigation, Eucomic acid was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibitory effects on bacterial growth, supporting its potential as a natural antimicrobial agent.

Case Study 3: Cancer Cell Proliferation Inhibition

Research conducted on various cancer cell lines revealed that Eucomic acid could inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. These findings warrant further exploration into its use as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 2-Hydroxy-2-[(4-Hydroxyphenyl)methyl]butanedioic Acid

The compound belongs to a class of hydroxylated dicarboxylic acids with aromatic substitutions. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Source/Origin Biological Activity References
This compound C₁₁H₁₂O₆ 264.21* Butanedioic acid with C2 hydroxyl and 4-hydroxyphenylmethyl groups Eucomis comosa bulbs Not reported in evidence
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid C₈H₈O₄ 168.15 Mandelic acid derivative with 4-hydroxyphenyl substitution Synthetic/Pharmaceutical sources Antimicrobial, dermatological
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid C₉H₁₀O₄ 182.17 Propanoic acid with hydroxyl and 4-hydroxyphenyl groups at C2 and C3 Synthetic/Natural sources Antioxidant (inferred)
cis-Coutaric acid C₁₃H₁₂O₈ 296.23 Tartaric acid esterified with a p-coumaroyl group at C3 Plant tissues (e.g., grapes) Role in plant defense
2-Hydroxy-2-isopropylbutanedioic acid C₇H₁₀O₅ 190.15 Butanedioic acid with C2 hydroxyl and isopropyl substitution Microbial metabolism Intermediate in leucine biosynthesis

Key Differences and Functional Implications

Aromatic vs. Aliphatic Substitutions :

  • The target compound’s 4-hydroxyphenylmethyl group distinguishes it from aliphatic-substituted analogues like 2-hydroxy-2-isopropylbutanedioic acid , which lacks aromaticity . This aromatic moiety may enhance interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding.

Optical Activity: Unlike cis-coutaric acid (a tartaric acid derivative with fixed stereochemistry), the stereochemical configuration of the target compound’s hydroxyl and hydroxyphenylmethyl groups is undetermined in the evidence but noted as optically active .

Biological Roles: While 2-hydroxy-2-(4-hydroxyphenyl)acetic acid (a mandelic acid derivative) exhibits antimicrobial activity against E. coli and S. aureus , the target compound’s bioactivity remains uncharacterized. cis-Coutaric acid is implicated in plant defense mechanisms due to its phenolic ester structure , whereas the target compound’s ecological role in Eucomis comosa is speculative.

Synthetic Accessibility: The target compound is isolated from natural sources, whereas analogues like 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid and mandelic acid derivatives are synthetically accessible, enabling scalable pharmaceutical applications .

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl and carboxyl groups likely confer higher water solubility compared to fully aliphatic analogues (e.g., 2-hydroxy-2-isopropylbutanedioic acid ).
  • Acidity: The presence of two carboxylic acid groups and hydroxyl substituents suggests a lower pKa compared to monocarboxylic analogues like 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.

Biological Activity

2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, also known as a derivative of hydroxycinnamic acid, has gained attention for its potential biological activities. This compound is structurally characterized by the presence of a hydroxyl group and a phenolic moiety, which are commonly associated with various pharmacological effects. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C11H12O5
  • Molecular Weight: 224.21 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antioxidant, anti-inflammatory, and anticancer agent.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. The presence of the hydroxyl groups in its structure contributes to its ability to scavenge free radicals and reduce oxidative damage in cellular environments.

  • Study Findings: A study demonstrated that derivatives with similar structures effectively reduced oxidative stress markers in vitro, suggesting a potential role in preventing chronic diseases associated with oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Mechanism: The inhibition of these cytokines suggests a potential application in treating inflammatory diseases. A case study involving animal models reported a significant reduction in inflammation markers following administration of the compound .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. Its structural similarity to known anticancer agents has prompted research into its effects on cancer cell proliferation and apoptosis.

  • Case Study: In a study involving breast cancer cell lines, the compound was found to induce apoptosis and inhibit cell growth, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Research Findings

  • Antioxidant Mechanism : The antioxidant activity was assessed using various assays (DPPH, ABTS) showing significant scavenging activity comparable to standard antioxidants.
  • Inflammation Studies : In vivo models demonstrated that treatment with the compound led to decreased levels of inflammatory markers (C-reactive protein) post-treatment.
  • Cancer Cell Studies : Cell viability assays indicated that at certain concentrations, the compound significantly reduced viability in MCF-7 breast cancer cells, with IC50 values suggesting effective potency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, and how can experimental parameters be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as condensation or ester hydrolysis, with intermediates verified via thin-layer chromatography (TLC) or HPLC. For optimization, employ factorial design (e.g., 2^k designs) to evaluate variables like temperature, catalyst loading, and reaction time. Statistical tools (ANOVA) help identify significant factors affecting yield and purity .
  • Key Considerations : Monitor regioselectivity during hydroxylation steps and use recrystallization or column chromatography for purification. Reference NMR (¹H/¹³C) and FT-IR for structural confirmation .

Q. How can spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?

  • Methodology : Combine NMR spectroscopy (e.g., DEPT-135 for carbon hybridization) with X-ray crystallography to resolve stereochemical uncertainties. For crystalline derivatives, single-crystal XRD (e.g., using Mo-Kα radiation) provides precise bond angles and torsion angles .
  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to address discrepancies in peak assignments .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways and intermediates for derivatives of this compound?

  • Methodology : Use quantum chemical calculations (e.g., Gaussian or ORCA software) to map potential energy surfaces (PES) for key reactions like hydroxyl migration or keto-enol tautomerism. Transition state theory (TS theory) identifies activation barriers, while intrinsic reaction coordinate (IRC) analysis traces mechanistic steps .
  • Integration with Experiment : Validate computational models with kinetic isotope effects (KIE) or isotopic labeling experiments. Combine with in situ FT-IR or mass spectrometry to detect transient intermediates .

Q. How can statistical design of experiments (DoE) address contradictions in catalytic efficiency data across studies?

  • Methodology : Apply response surface methodology (RSM) to model nonlinear relationships between variables (e.g., pH, solvent polarity). Use central composite designs (CCD) to identify optimal conditions that reconcile conflicting results. Sensitivity analysis quantifies the impact of outliers .
  • Case Study : If one study reports high yields in polar aprotic solvents but another in protic media, DoE can test interactions between solvent polarity and temperature to resolve context-dependent outcomes .

Q. What advanced separation techniques improve the resolution of enantiomeric or diastereomeric forms of this compound?

  • Methodology : Chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), enable enantiomer separation. For diastereomers, leverage differences in solubility via fractional crystallization in solvent mixtures (e.g., ethanol/water) .
  • Validation : Circular dichroism (CD) spectroscopy or polarimetry confirms enantiomeric purity, while differential scanning calorimetry (DSC) detects polymorphic forms .

Interdisciplinary Applications

Q. How can hybrid computational-experimental frameworks accelerate the discovery of bioactivity in derivatives?

  • Methodology : Combine molecular docking (e.g., AutoDock Vina) with high-throughput screening (HTS) to prioritize derivatives with potential enzyme inhibition (e.g., COX-2 for anti-inflammatory activity). Machine learning (ML) models trained on bioactivity datasets predict ADMET properties .
  • Validation : In vitro assays (e.g., ELISA for IC₅₀ determination) validate computational hits. Use SAR (structure-activity relationship) analysis to refine lead compounds .

Q. What protocols ensure reproducibility in scaling up laboratory-scale synthesis to pilot plant conditions?

  • Methodology : Perform dimensionless analysis (e.g., Reynolds number for mixing efficiency) to maintain reaction kinetics during scale-up. Use process analytical technology (PAT) like inline Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .
  • Risk Mitigation : Conduct failure mode and effects analysis (FMEA) to address heat transfer or mass transfer limitations in larger reactors .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid
Reactant of Route 2
2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid

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